molecular formula C14H20O10 B022622 Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester CAS No. 34213-34-8

Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester

Cat. No. B022622
CAS RN: 34213-34-8
M. Wt: 348.3 g/mol
InChI Key: WQZLHCDEZYULJJ-ZXPJVPCYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters involves facile processes from commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, employing terpenoid alcohols in the presence of bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane, yielding good results. The α-selectivity at the anomer position is crucial, facilitated by the neighboring group participation of the methoxycarbonyl group at C-6, stabilizing the oxonium intermediate through 1C4 conformation, which accelerates the glucuronidation reaction despite using the acetyl group as the activating group (Du et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 2,4,6-tri-O-acetyl-3-O(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside, was determined by X-ray diffraction, showing a fully-extended conformation without intra-molecular hydrogen bonds. This structure provides insights into the stereochemistry and conformational preferences of methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester derivatives (Takeda et al., 1978).

Chemical Reactions and Properties

Chemical reactions involving methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester include its utilization as a glycosyl donor in glycosylation reactions, leading to various derivatives. These reactions are crucial for modifying the compound to achieve desired properties and functionalities for further applications in synthetic chemistry (Baba & Yoshioka, 2007).

Physical Properties Analysis

The physical properties of methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester and its derivatives, such as solubility, melting point, and crystal structure, are fundamental for understanding its behavior in various solvents and conditions, impacting its reactivity and applicability in chemical syntheses. Detailed physical properties require specific studies focused on these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various chemical reactions, are pivotal. The compound's ester and acetyl groups play a significant role in its reactivity, serving as protective groups that can be selectively removed or modified to obtain specific structures. The ability to undergo selective hydrolysis, esterification, and glycosylation reactions makes this compound versatile for synthesizing a wide range of derivatives with tailored properties (Baba & Yoshioka, 2006).

Scientific Research Applications

Chemical Modification and Properties

The modification of certain biopolymers such as xylan into ethers and esters opens a path to creating materials with specific properties. These properties are influenced by factors like functional groups, the degree of substitution, and substitution patterns. For instance, novel xylan esters can be synthesized efficiently by reacting hemicellulose with certain acids, with the potential application in areas like drug delivery due to their ability to form nanoparticles of varying sizes (Petzold-Welcke et al., 2014).

Analytical Techniques and Biological Applications

Chromatographic techniques, specifically gas-liquid chromatography, have been employed to separate, identify, and quantitatively estimate bile acid methyl ester derivatives, demonstrating the practicality and utility of these compounds in analytical chemistry and potentially in biological applications (Kuksis, 1965).

Environmental and Sustainability Implications

The production of biodiesel involves the reaction of various feedstocks with methyl acetate, which includes methyl esters as a byproduct. This process presents an environmentally friendly and sustainable approach as it reduces waste generation, particularly waste glycerol, and enhances the overall quality of the resulting biodiesel fuel (BDF) (Esan et al., 2021).

Advanced Analytical and Spectroscopic Methods

Infrared spectroscopic methods have been applied to analyze the acetylation of wood, revealing the chemical changes in wood due to this process. These methods allow for the identification of functional groups and provide insights into the accessibility and reactivity of hydroxyl groups in the wood, contributing to the development of materials with specific properties (Schwanninger et al., 2011).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse thoroughly with water .

properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLHCDEZYULJJ-ZXPJVPCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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